2,6-Dichloroquinone-4-chloroimide

Catalog No.
S528871
CAS No.
101-38-2
M.F
C6H2Cl3NO
M. Wt
210.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloroquinone-4-chloroimide

CAS Number

101-38-2

Product Name

2,6-Dichloroquinone-4-chloroimide

IUPAC Name

2,6-dichloro-4-chloroiminocyclohexa-2,5-dien-1-one

Molecular Formula

C6H2Cl3NO

Molecular Weight

210.4 g/mol

InChI

InChI=1S/C6H2Cl3NO/c7-4-1-3(10-9)2-5(8)6(4)11/h1-2H

InChI Key

YHUMTHWQGWPJOQ-UHFFFAOYSA-N

SMILES

C1=C(C(=O)C(=CC1=NCl)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

2,6-dichloroquinone chloroimide, 2,6-DICHLOROQUINONE-4-CHLOROIMIDE, dichloroquinonechlorimide, Gibbs Reagent, N,2,6-trichloro-4-benzoquinone imine, N,2,6-trichloro-4-benzoquinoneimine, N,2,6-trichloro-p-benzoquinone imine

Canonical SMILES

C1=C(C(=O)C(=CC1=NCl)Cl)Cl

Description

The exact mass of the compound 2,6-Dichloroquinone-4-chloroimide is 208.9202 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6293. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2,6-Dichloroquinone-4-chloroimide, commonly referred to as Gibbs reagent, is an organic compound with the molecular formula C₆H₂Cl₃NO. It is characterized by its distinctive structure that includes two chlorine atoms at the 2 and 6 positions of the quinone ring and a chloroimide functional group at the 4 position. This compound is primarily utilized as a colorimetric indicator for detecting phenolic compounds due to its ability to undergo redox reactions, forming colored products upon interaction with various substrates .

The mechanism of action of 2,6-Dichloroquinone-4-chloroimide revolves around its ability to accept electrons from phenols. The quinone moiety, with its electron-withdrawing carbonyl groups, acts as an oxidizing agent. When a phenol donates an electron to the quinone, it gets converted to a phenolate ion. This electron transfer leads to the formation of a new carbon-nitrogen bond and a colored product, 2,6-dichlorophenolindophenol []. The intensity of the color produced is proportional to the concentration of phenols present in the sample.

2,6-Dichloroquinone-4-chloroimide is considered a mild irritant []. It is recommended to wear gloves and protective eyewear when handling this compound. Avoid inhalation and ingestion.

Involving 2,6-dichloroquinone-4-chloroimide include its interaction with phenolic compounds. Upon reaction with phenols, it produces 2,6-dichlorophenolindophenol, which serves as a redox indicator. This reaction typically occurs in alkaline conditions, where the Gibbs reagent condenses with phenolic residues to yield colored complexes that can be quantitatively analyzed . The mechanism involves oxidative coupling leading to the formation of a p-quinoid species, which is crucial for the detection of phenolic substances in various matrices.

Research indicates that 2,6-dichloroquinone-4-chloroimide exhibits biological activity, particularly in its role as an indicator for phenolic compounds. Its ability to react with these compounds allows for the monitoring of biological processes where phenols are involved. Furthermore, studies have shown that derivatives of this compound can exhibit antioxidant properties, suggesting potential applications in biological systems .

The synthesis of 2,6-dichloroquinone-4-chloroimide can be achieved through several methods:

  • Chlorination of Quinone: This method involves chlorinating 2,6-dichloroquinone under controlled conditions to introduce the chloroimide group.
  • Refluxing with Amides: The compound can also be synthesized by refluxing dichloroquinone with appropriate amides in a suitable solvent.
  • Electrophilic Aromatic Substitution: Another approach is through electrophilic substitution reactions on quinone derivatives to introduce the chloroimide functionality.

These methods highlight the versatility in synthesizing this compound while maintaining its structural integrity and reactivity .

2,6-Dichloroquinone-4-chloroimide finds extensive applications in various fields:

  • Analytical Chemistry: It is widely used as a reagent for detecting phenolic compounds in environmental samples and food products.
  • Sensor Technology: The compound has been employed in developing optical sensors for rapid detection of pesticides like permethrin in treated wood .
  • Biochemical Research: Its role as a redox indicator makes it valuable in biochemical assays involving phenolic substrates.

Interaction studies involving 2,6-dichloroquinone-4-chloroimide primarily focus on its reactivity with phenolic compounds. These studies reveal that factors such as pH, temperature, and the presence of other chemical species can significantly influence the reaction kinetics and product formation. For instance, optimal conditions for detecting permethrin using this reagent have been established, emphasizing its utility in environmental monitoring .

Several compounds share structural or functional similarities with 2,6-dichloroquinone-4-chloroimide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
ChlorophenolContains chlorine and hydroxyl groupsUsed in disinfectants; less reactive than Gibbs reagent
BenzophenoneContains carbonyl groupsUsed in UV filters; different reactivity profile
NaphthoquinonePolycyclic structure with two carbonyl groupsExhibits higher reactivity; used in dye synthesis
Phenol RedA sulfonated phenol derivativeCommonly used as a pH indicator; less sensitive than Gibbs reagent

The uniqueness of 2,6-dichloroquinone-4-chloroimide lies in its specific application as a colorimetric indicator for phenolic compounds and its ability to form distinct colored complexes upon reaction . This makes it particularly valuable in analytical chemistry compared to other similar compounds that may not exhibit such specificity or sensitivity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Exact Mass

208.9202

Appearance

Solid powder

Melting Point

66.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y19A13RZO0

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H242 (97.56%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

101-38-2

Wikipedia

2,6-dichloroquinone-4-chloroimide

General Manufacturing Information

2,5-Cyclohexadien-1-one, 2,6-dichloro-4-(chloroimino)-: INACTIVE

Dates

Modify: 2023-08-15
1: Arip MN, Heng LY, Ahmad M, Hasbullah SA. Reaction of 2,6-dichloroquinone-4-chloroimide (Gibbs reagent) with permethrin - an optical sensor for rapid detection of permethrin in treated wood. Chem Cent J. 2013 Jul 16;7:122. doi: 10.1186/1752-153X-7-122. eCollection 2013. PubMed PMID: 23867006; PubMed Central PMCID: PMC3726330.
2: Baggi TR, Rama Rao NV, Murty HR. Visualisation of opium alkaloids on TLC plates by Gibbs reagent spray. Forensic Sci. 1976 Nov-Dec;8(3):265-7. PubMed PMID: 1002076.
3: Szymańska M. The determination of coumarin in plant material by means of the Gibbs reagent. Acta Pol Pharm. 1972;29(5):511-7. PubMed PMID: 4669424.

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